molecular formula C12H17NO B1484782 trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol CAS No. 1847433-55-9

trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol

Cat. No. B1484782
M. Wt: 191.27 g/mol
InChI Key: QVYRYWPXMDYPNF-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” is a chemical compound with a unique structure that opens up possibilities for diverse applications, including scientific research .


Molecular Structure Analysis

The molecular structure of “trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” contributes to its fascinating properties and its potential for advancements in various fields .

Scientific Research Applications

Structural Study and Synthesis

  • Cyclobutane-containing compounds, such as 2-aminocyclobutane-1-carboxylic acid derivatives, have been synthesized through enantiodivergent synthetic sequences. These compounds exhibit high rigidity due to strong intramolecular hydrogen bonds, forming cis-fused [4.2.0]octane structural units. This structural rigidity is significant for developing highly rigid beta-peptides, showcasing the cyclobutane ring's role as a structure-promoting unit (Izquierdo et al., 2005).
  • The synthesis of free and protected 2-amino-1,3-diols incorporating the cyclobutane ring has been reported, highlighting the ring's conformational restriction capabilities and its utility in synthesizing compounds with threoninol substructure (Pérez-Fernández et al., 2008).

Molecular Folding and Conformation

  • Studies on cyclobutane beta-amino acid oligomers, such as hexamers and octamers, have demonstrated a marked preference for folding into a well-defined 12-helical conformation in both solution and solid state. This indicates the potential of cyclobutane-containing peptides for structured foldamer design (Fernandes et al., 2010).

Potential Biomedical Applications

  • Cyclobutane-derived diamines have been considered promising sterically constrained diamine building blocks for drug discovery. Their synthesis and structural evaluation suggest potential applications in developing novel therapeutic agents (Radchenko et al., 2010).
  • The transport mechanism and intracellular fate of trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid in human prostate cancer have been investigated, highlighting its potential as an amino acid PET tracer for visualizing prostate cancer. This research emphasizes the role of cyclobutane-containing compounds in diagnostic imaging (Okudaira et al., 2011).

Safety And Hazards

The safety and hazards associated with “trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” are not detailed in the available resources .

Future Directions

“trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” has exciting potential for advancements in various fields due to its unique structure and properties . Future research could explore these possibilities in more detail.

properties

IUPAC Name

(1R,2R)-2-[(2-methylphenyl)methylamino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-4-2-3-5-10(9)8-13-11-6-7-12(11)14/h2-5,11-14H,6-8H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYRYWPXMDYPNF-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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